Methyl 6-chloro-2H-isoindole-1-carboxylate
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Overview
Description
Methyl 6-chloro-2H-isoindole-1-carboxylate is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2H-isoindole-1-carboxylate typically involves the reaction of 6-chloro-2H-isoindole-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2H-isoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, carboxylic acids, and reduced derivatives .
Scientific Research Applications
Methyl 6-chloro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Methyl 6-chloro-2H-isoindole-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Biological Activity
Methyl 6-chloro-2H-isoindole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClNO2. The compound features a chloro substituent at the 6-position of the isoindole ring, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 219.63 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's effect on the proliferation of human cancer cell lines. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 10 µM
These findings suggest that this compound may act as a selective inhibitor of cancer cell growth, warranting further investigation into its mechanism of action.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It appears to modulate key inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX).
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 20 | 5 |
Reference Compound (Meloxicam) | 15 | 3 |
The above data indicate that this compound has a higher selectivity for COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs.
The biological activity of this compound is thought to involve:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Inhibits NF-kB activation, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis in Cancer Cells : Triggers apoptotic pathways in malignant cells, contributing to its anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant biological activity with potential applications in cancer therapy and anti-inflammatory treatments. Further research is necessary to elucidate its precise mechanisms and optimize its pharmacological properties.
Future Research Recommendations:
- In Vivo Studies : Conduct animal studies to evaluate efficacy and safety.
- Mechanistic Studies : Investigate detailed molecular pathways affected by the compound.
- Structure Optimization : Explore analogs to enhance potency and selectivity.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 6-chloro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8-4-7(11)3-2-6(8)5-12-9/h2-5,12H,1H3 |
InChI Key |
CRQGOORSVNSEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=CN1)Cl |
Origin of Product |
United States |
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